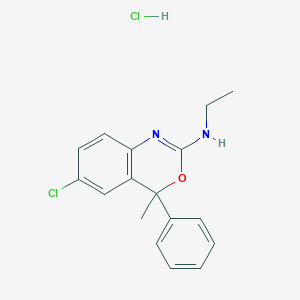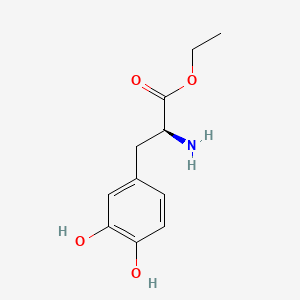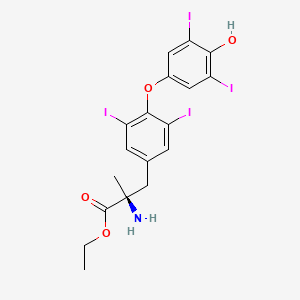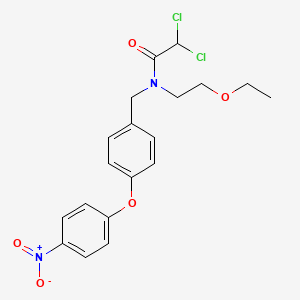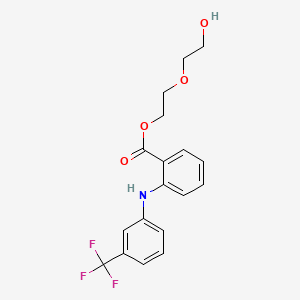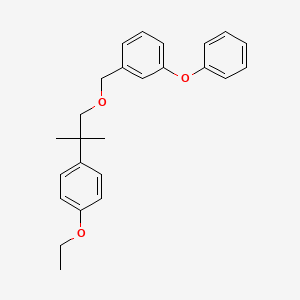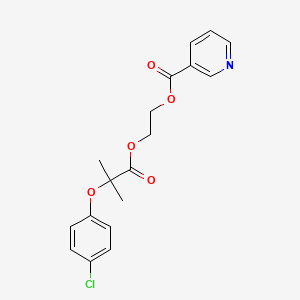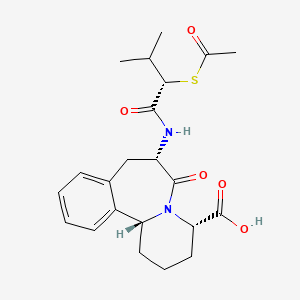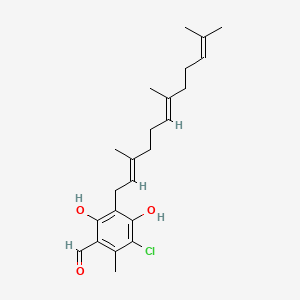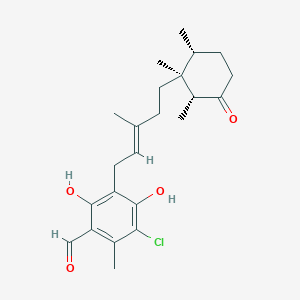
2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
Übersicht
Beschreibung
2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a decahydronaphthalene core with two methyl groups and a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves the following steps:
Hydrogenation: The starting material, naphthalene, undergoes hydrogenation to form decahydronaphthalene.
Alkylation: The decahydronaphthalene is then alkylated to introduce the methyl groups at the 4a and 8 positions.
Hydroxylation: The final step involves the hydroxylation of the alkylated decahydronaphthalene to introduce the propan-2-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a ligand in biochemical assays.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, fragrances, or as a solvent in various applications.
Wirkmechanismus
The mechanism of action of 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydronaphthalene: The parent compound without the methyl and propan-2-ol groups.
Tetralin: A related compound with a similar core structure but different functional groups.
Menthol: Another alcohol with a similar structural motif but different stereochemistry and functional groups.
Uniqueness
2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both methyl and propan-2-ol groups. These features may confer distinct physical, chemical, and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
51317-08-9 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
InChI-Schlüssel |
YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
SMILES |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Isomerische SMILES |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
Kanonische SMILES |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Eudesmol; UNII-EGP3DXQ87. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


